![molecular formula C13H12Cl2F3N3O4S2 B2955505 1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide CAS No. 2085690-78-2](/img/structure/B2955505.png)
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-N2,N5-dimethyl-1H-pyrrole-2,5-disulfonamide” is a derivative of hydrazine . It reacts with excess of ethyl acetoacetate to afford 1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,6-dichloro-4-trifluoromethylphenylamine through diazotization, reduction, and hydration . The reducing reagent plays an important role in the reaction. When the intermediate was reduced by SnCl2, an almost quantitative yield of product was obtained .Chemical Reactions Analysis
The compound can react with α, β-unsaturated carboxyl compounds . The exact structure characterization and substrate selectivity of α, β-unsaturated carboxyl compounds have been investigated .Physical And Chemical Properties Analysis
The compound is a white crystalline solid . It has a melting point of 141-142°C and is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .Aplicaciones Científicas De Investigación
Sulfonamides as Terminators in Cyclisations
Sulfonamides, including structures similar to the specified compound, act as novel terminators in cationic cyclisations. They facilitate the formation of pyrrolidines and polycyclic systems efficiently, indicating potential applications in synthesizing complex organic structures (Haskins & Knight, 2002)(Haskins & Knight, 2002).
Structure and Proton Donating Ability
The structure and proton donating ability of bis(trifluoromethanesulfonylamido)pyrroles, which are structurally related to the compound , have been analyzed. These studies suggest applications in designing molecules with specific hydrogen-bonding capabilities, potentially useful in catalysis and materials science (Oznobikhina et al., 2009)(Oznobikhina et al., 2009).
Synthesis and Reactions of Silanes
Research on the synthesis and reactions of silanes containing triflate groups provides insights into the reactivity of trifluoromethylphenyl sulfonamides. Such studies can inform the development of novel synthetic pathways for related compounds (Matyjaszewski & Chen, 1988)(Matyjaszewski & Chen, 1988).
Sulfonation of Pyrroles
Efficient sulfonation protocols for pyrroles and indoles leading to various sulfonamide derivatives highlight the versatility of sulfonamide groups in organic synthesis. Such research might indicate potential functionalization routes for the compound of interest (Janosik et al., 2006)(Janosik et al., 2006).
Soluble Fluorinated Polyamides
Studies on fluorinated polyamides containing pyridine and sulfone moieties, synthesized using diamines similar to the compound , suggest applications in creating materials with high thermal stability and low dielectric constants. This research may inform the use of similar compounds in material sciences (Liu et al., 2013)(Liu et al., 2013).
Safety and Hazards
Mecanismo De Acción
Mode of Action
The compound’s structure suggests it may interact with its targets through a variety of mechanisms, potentially including covalent bonding, hydrogen bonding, and van der waals interactions .
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability, as it contains functional groups that are often associated with good absorption and distribution properties
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Propiedades
IUPAC Name |
1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-2-N,5-N-dimethylpyrrole-2,5-disulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2F3N3O4S2/c1-19-26(22,23)10-3-4-11(27(24,25)20-2)21(10)12-8(14)5-7(6-9(12)15)13(16,17)18/h3-6,19-20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAGYAIHOGXFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(N1C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)S(=O)(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2F3N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
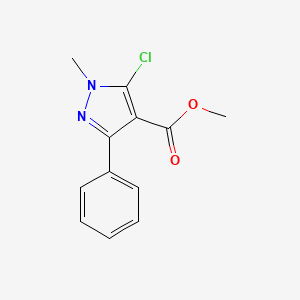
![2-Amino-4-(3-chlorophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2955425.png)
![5-Methoxy-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2955426.png)



![6-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(m-tolyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2955434.png)
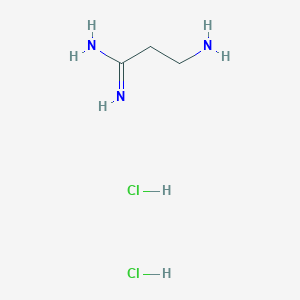
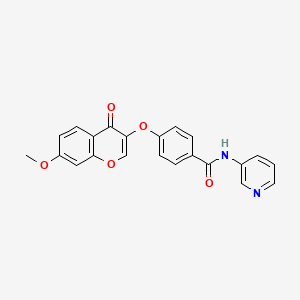

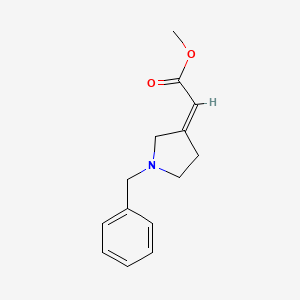
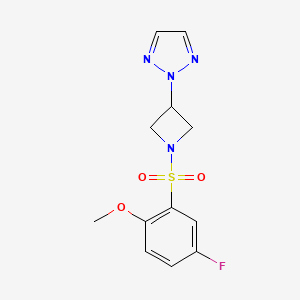
![N-(1-cyano-1,2-dimethylpropyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2955443.png)
![2-(Dimethylamino)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2955444.png)
